4-Chloro-2-(4-methylphenyl)benzoic acid
Overview
Description
4-Chloro-2-(4-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 135070-65-4 . It has a molecular weight of 246.69 and its IUPAC name is 5-chloro-4’-methyl [1,1’-biphenyl]-2-carboxylic acid .
Molecular Structure Analysis
The linear formula of this compound is C14H11ClO2 . The InChI code is 1S/C14H11ClO2/c1-9-2-4-10 (5-3-9)13-8-11 (15)6-7-12 (13)14 (16)17/h2-8H,1H3, (H,16,17) .Physical and Chemical Properties Analysis
This compound appears as triclinic crystals or light fluffy white powder . It is soluble in some organic solvents . The melting point is 167-171°C (lit.) .Scientific Research Applications
Photodecomposition of Chlorobenzoic Acids
Research on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, has demonstrated that ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This finding is significant for understanding the environmental fate of chlorobenzoic compounds under exposure to sunlight (Crosby & Leitis, 1969).
Plant Growth-Regulating Properties
Studies on chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 4-chloro-2-(4-methylphenyl)benzoic acid, have shown varying degrees of plant growth-regulating activities. These studies contribute to understanding the role of chemical structures in influencing plant growth (Pybus et al., 1959).
Chemical Synthesis
This compound is utilized in chemical synthesis. For instance, it can be involved in the synthesis of 4-(4-Phenylbutoxy) benzoic acid, where it reacts with 4-chloro-1-butanol. This kind of chemical synthesis is essential for producing various industrial and pharmaceutical compounds (You-gui, 2010).
Application in Liquid Crystals
Derivatives of benzoic acid, similar to this compound, have been used in the synthesis of intermediates for ferroelectric and antiferroelectric liquid crystals. This research is vital for developing new materials for electronic displays and other technologies (Qing, 2000).
Environmental Transport and Metabolism
This compound can be relevant in environmental contexts, as studies on similar compounds show how they are transported and metabolized in biological systems. For example, research on the cellular uptake mechanism of 4-chloro-2-methylphenoxyacetic acid (MCPA) in epithelial cells provides insights into the environmental behavior of such compounds (Kimura et al., 2008).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)13-8-11(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRIBLSFPZQTTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625614 | |
Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135070-65-4 | |
Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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